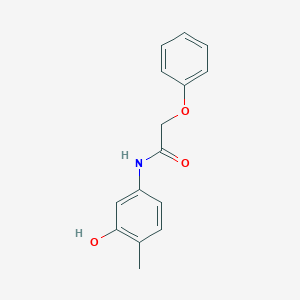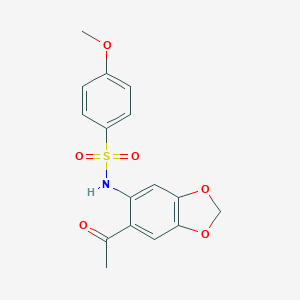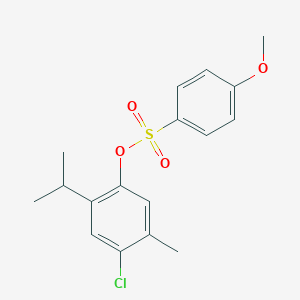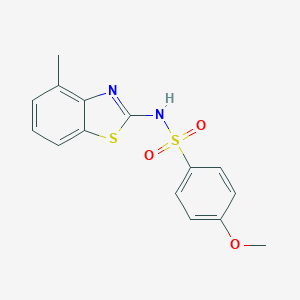![molecular formula C18H21ClN2O B310298 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound may be able to alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer to other parts of the body. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit the activity of certain enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong inhibitory effect on HDAC activity, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and to develop more potent and selective analogs of this compound.
Métodos De Síntesis
The synthesis of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 3-chlorobenzoic acid in the presence of a catalyst to form this compound. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been investigated for its anti-inflammatory and analgesic properties.
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
FMNDEGOHZNJXEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)












